molecular formula C18H22N2O2S B14887847 (3-(2-Methoxyethyl)-5,6-dimethyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)(phenyl)methanone

(3-(2-Methoxyethyl)-5,6-dimethyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)(phenyl)methanone

Cat. No.: B14887847
M. Wt: 330.4 g/mol
InChI Key: AENIGPGDFFYHKZ-UHFFFAOYSA-N
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Description

(3-(2-Methoxyethyl)-5,6-dimethyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)(phenyl)methanone is a complex organic compound with a unique structure that combines a thienopyrimidine core with a methoxyethyl and phenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(2-Methoxyethyl)-5,6-dimethyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)(phenyl)methanone typically involves multi-step organic reactions. One common route starts with the preparation of the thienopyrimidine core, followed by the introduction of the methoxyethyl and phenyl groups through nucleophilic substitution and Friedel-Crafts acylation reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as chromatography, and rigorous quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

(3-(2-Methoxyethyl)-5,6-dimethyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)(phenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, potentially converting ketone groups to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups, enhancing the compound’s chemical diversity.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated solvents and strong nucleophiles like sodium methoxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, (3-(2-Methoxyethyl)-5,6-dimethyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)(phenyl)methanone is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

The compound’s potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals. Its unique structure may allow it to interact with specific biological targets, leading to therapeutic effects.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (3-(2-Methoxyethyl)-5,6-dimethyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)(phenyl)methanone involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

    Thienopyrimidines: Compounds with a similar core structure but different substituents.

    Methoxyethyl derivatives: Compounds with the methoxyethyl group attached to different cores.

    Phenylmethanones: Compounds with the phenylmethanone group but different core structures.

Uniqueness

The uniqueness of (3-(2-Methoxyethyl)-5,6-dimethyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)(phenyl)methanone lies in its combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C18H22N2O2S

Molecular Weight

330.4 g/mol

IUPAC Name

[3-(2-methoxyethyl)-5,6-dimethyl-2,4-dihydrothieno[2,3-d]pyrimidin-1-yl]-phenylmethanone

InChI

InChI=1S/C18H22N2O2S/c1-13-14(2)23-18-16(13)11-19(9-10-22-3)12-20(18)17(21)15-7-5-4-6-8-15/h4-8H,9-12H2,1-3H3

InChI Key

AENIGPGDFFYHKZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1CN(CN2C(=O)C3=CC=CC=C3)CCOC)C

Origin of Product

United States

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